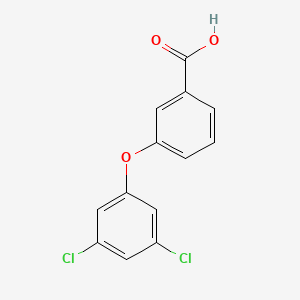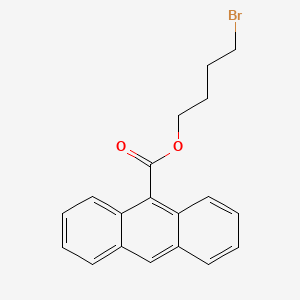![molecular formula C22H30O B15164111 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl CAS No. 220186-64-1](/img/structure/B15164111.png)
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of an ethylhexyl group attached to an oxygen atom, which is further connected to a biphenyl structure with two methyl groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-1,1’-biphenyl and 2-ethylhexanol.
Etherification Reaction: The key step involves the etherification of 2,5-dimethyl-1,1’-biphenyl with 2-ethylhexanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. For example, its oxidation and reduction reactions can alter the redox state of biomolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b4,5-b’]dithiophene: Similar in structure due to the presence of ethylhexyl groups and aromatic rings.
4-[(2-Ethylhexyl)oxy]-2,5-dimethylaniline: Shares the ethylhexyl group and aromatic structure.
Uniqueness
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl is unique due to its specific biphenyl core and the positioning of the ethylhexyl group, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Properties
CAS No. |
220186-64-1 |
|---|---|
Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(2-ethylhexoxy)-2,5-dimethyl-4-phenylbenzene |
InChI |
InChI=1S/C22H30O/c1-5-7-11-19(6-2)16-23-22-15-17(3)21(14-18(22)4)20-12-9-8-10-13-20/h8-10,12-15,19H,5-7,11,16H2,1-4H3 |
InChI Key |
DQEHOZPVIOXYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


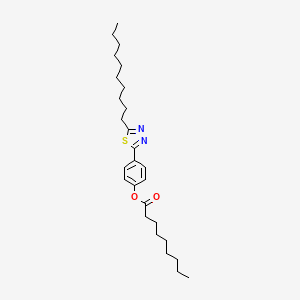
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
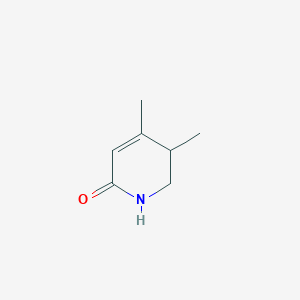
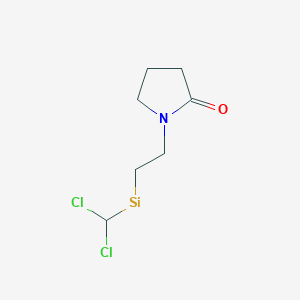
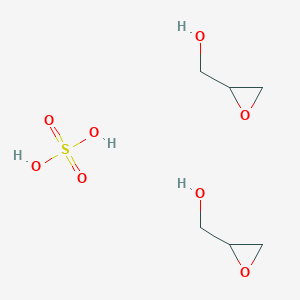
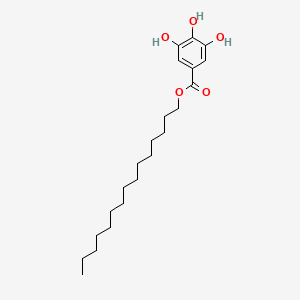
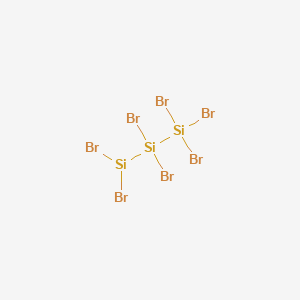
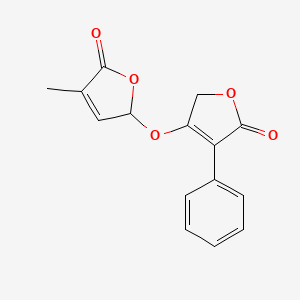
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)

